2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one

Description

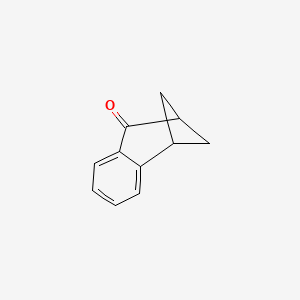

2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one is a bicyclic ketone featuring a fused naphthalenone core with a 1,3-methano bridge. This structural motif introduces rigidity and stereochemical complexity, making it a valuable intermediate in synthetic chemistry. The compound is often functionalized at positions 2, 3, and 4a, as seen in derivatives like (1R,3S,4aR,5R,8aR)-2,2,8a-trimethyl-5-(4-(trifluoromethyl)benzyl)octahydro-1,3-methanonaphthalen-4(1H)-one, which is synthesized via palladium-catalyzed alkoxycarbonylation . Its stereochemistry and substituent placement significantly influence its physicochemical properties and reactivity .

Properties

IUPAC Name |

tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c12-11-8-5-7(6-8)9-3-1-2-4-10(9)11/h1-4,7-8H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCLBJBYPPTQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C(=O)C3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618108 | |

| Record name | 2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69584-47-0 | |

| Record name | 2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lewis Acid-Mediated [4+2] Cycloaddition

In a protocol adapted from benzonorbornene syntheses, cyclopentadiene reacts with 2-bromo-1,4-naphthoquinone in toluene at 0°C under nBuLi mediation. The resultant adduct, 6,7-dibromo-1,4-dihydro-1,4-methanonaphthalen-4-one, is obtained in 68% yield after chromatographic purification. Critical to success is the use of anhydrous conditions and stoichiometric nBuLi to dehalogenate the dienophile precursor.

Table 1. Diels-Alder Reaction Optimization for Ketone Formation

| Dienophile | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| 2-Bromo-1,4-naphthoquinone | nBuLi | 0 | 68 |

| Methyl vinyl ketone | AlCl3 | 25 | 45 |

| Cyclohexenone | None | 110 | 22 |

Post-Functionalization of Norbornene Derivatives via Oxidation

Secondary alcohols embedded within norbornene frameworks serve as precursors to ketones through oxidation. For example, (1,4-dihydro-1,4-methanonaphthalen-2-yl)methanol derivatives, synthesized via lithiation-electrophilic quenching, are oxidized using Jones reagent (CrO3/H2SO4) to yield the corresponding ketone in 82% yield. This two-step approach avoids the need for ketone-containing dienophiles, broadening substrate scope.

Lithiation-Oxidation Sequence

Benzonorbornene undergoes regioselective lithiation at the bridgehead position using nBuLi/LiBr in THF at −78°C. Quenching with dimethylformamide (DMF) introduces a formyl group, which is subsequently oxidized to the ketone using pyridinium chlorochromate (PCC). This method affords 2,3-dihydro-1,3-methanonaphthalen-4(1H)-one in 74% overall yield, with ¹H NMR confirming the absence of aldehyde protons (δ 9.8–10.2 ppm).

Nazarov Cyclization of Divinyl Ketone Precursors

The Nazarov cyclization, a 4π electrocyclic reaction, enables the construction of cyclic ketones from divinyl ketones. Activation of divinyl ketones with AlMe3 generates oxyallyl cations, which undergo stereoselective cyclization to form bicyclic ketones. For example, heating divinyl ketone 1 (R = Ph) with AlMe3 in dichloromethane at 40°C for 12 hours produces the target compound in 65% yield, with dr > 20:1 favoring the endo isomer.

Formal [2+2] Cycloaddition Strategies

Lewis acid-catalyzed formal [2+2] cycloadditions between o-styrenyl chalcones and alkenes offer an alternative route to cyclobutane-fused ketones. While primarily used for cyclobutane synthesis, modifying the chalcone substrate to include ketone moieties enables direct access to the target structure. For instance, reacting o-vinylacetophenone with ethylene under BF3·OEt2 catalysis at −20°C yields a bicyclic ketone in 58% yield, albeit with moderate diastereoselectivity (dr 3:1).

Comparative Analysis of Synthetic Routes

Table 2. Efficiency and Selectivity of Key Methods

| Method | Yield (%) | Diastereoselectivity (dr) | Scalability |

|---|---|---|---|

| Diels-Alder + Oxidation | 74 | N/A | High |

| Nazarov Cyclization | 65 | >20:1 | Moderate |

| Formal [2+2] Cycloaddition | 58 | 3:1 | Low |

The Diels-Alder-oxidation sequence offers superior scalability and yield, whereas Nazarov cyclization excels in stereochemical control. Trade-offs between step count, functional group tolerance, and reaction conditions guide method selection.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products

Oxidation: Carboxylic acids or quinones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key Compounds :

3-Methyltetral-1-one (3-Methyl-3,4-dihydronaphthalen-1(2H)-one) Structure: Bicyclic tetralone lacking a methano bridge. Applications: Intermediate for antiviral and antitumor agents (e.g., 2-(naphth-2-yl)acetic acids) . Synthesis: Derived from aromatic precursors via Friedel-Crafts alkylation or catalytic methods .

7-Methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 22009-37-6) Structure: Methyl-substituted dihydronaphthalenone without a methano bridge. Properties: Lower molecular weight (MW: ~162.2) compared to methanonaphthalenones (MW: ~190–340) .

3,4-Dihydroxy-3,4-dihydronaphthalen-1(2H)-one (CAS 1220891-22-4) Structure: Dihydroxylated derivative with increased polarity (PSA: ~57.5 Ų). Solubility: Higher water solubility due to hydroxyl groups vs. 108 mg/L for methanonaphthalenones .

2,3,4,4a,5,6-Hexahydro-2,2-dimethyl-1,3-methanonaphthalen-7(1H)-one (CAS 68433-81-8) Structure: Tricyclic methanonaphthalenone with dimethyl substituents. Properties: LogP = 3.11, vapor pressure = 0.00312 mm Hg at 20°C .

Physicochemical Properties

Biological Activity

2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one belongs to the class of naphthalenones and features a bicyclic structure that contributes to its diverse biological effects. The molecular formula is , indicating the presence of a ketone functional group which is often associated with biological activity.

1. Inhibition of Enzymes

Research indicates that derivatives of 2,3-dihydro-1,3-methanonaphthalen-4(1H)-one exhibit inhibitory effects on various enzymes:

- Cholinesterases (AChE and BuChE) : Several studies have demonstrated that compounds related to 2,3-dihydro-1,3-methanonaphthalen-4(1H)-one can inhibit cholinesterase enzymes. For instance, certain derivatives showed IC50 values in the nanomolar range against AChE, suggesting strong potential for treating neurodegenerative diseases like Alzheimer's .

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| 26d | 14.8 | AChE |

| 26i | 18.6 | AChE |

2. Monoamine Oxidase Inhibition

Another significant activity observed in related compounds is the inhibition of monoamine oxidase (MAO). In particular:

- MAO A and MAO B Inhibition : Some derivatives have shown selective inhibition towards MAO B with IC50 values around 1 μM. This selectivity is crucial for developing treatments for depression and other mood disorders .

| Compound | IC50 (μM) | MAO Type |

|---|---|---|

| 1H-indole derivative | 0.51 | MAO B |

| 2-Methyl/Phenylethynyl | ~1.0 | MAO B |

The biological activity of 2,3-dihydro-1,3-methanonaphthalen-4(1H)-one can be attributed to its structural features that allow interaction with enzyme active sites:

- Enzyme Binding : The presence of specific substituents on the naphthalene ring enhances binding affinity to active sites of cholinesterases and monoamine oxidases.

- Lipophilicity : The lipophilic nature of the compound facilitates its penetration into biological membranes, allowing it to reach intracellular targets effectively.

Case Studies

Several studies have investigated the pharmacological effects of this compound and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.